3-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O/c10-9(11,12)7-2-5-14(6-3-7)8(15)1-4-13/h7H,1-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVCITAHJFZCGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Piperidine Precursors
The starting point often involves preparing the 4-(trifluoromethyl)piperidine intermediate. This can be achieved through:
- Nucleophilic substitution reactions introducing the trifluoromethyl group onto the piperidine ring.
- Utilizing commercially available trifluoromethylated piperidine derivatives as starting materials.
Introduction of the Amino Group
The amino group at the 3-position of the piperidine ring is introduced via:
- Selective amination reactions, often using ammonia or amine sources under controlled conditions.
- Protection-deprotection strategies to ensure regioselectivity and avoid side reactions.
Formation of the Propan-1-one Side Chain
The propan-1-one moiety is typically installed by:
- Acylation reactions using appropriate acyl chlorides or anhydrides.
- Employing ketone formation methods such as oxidation of alcohol precursors or direct coupling reactions.
Optimization of Reaction Conditions
The synthesis efficiency depends heavily on reaction parameters such as solvent choice, temperature, catalysts, and reaction time. For example:
| Parameter | Effect on Yield and Purity |
|---|---|
| Solvent | Polar aprotic solvents (e.g., acetonitrile) often enhance yield and selectivity. |
| Temperature | Moderate heating (around 160–180 °C) optimizes reaction rates without decomposing sensitive groups. |
| Catalysts | Acid or base catalysts can facilitate amination and acylation steps. |
| Reaction Time | Sufficient time (20–30 minutes under microwave irradiation) ensures completion while minimizing by-products. |
These conditions are often fine-tuned using microwave-assisted synthesis to improve reaction rates and product purity.
Microwave-Assisted Synthesis
Recent advances have demonstrated the utility of microwave irradiation in synthesizing related compounds, enhancing yields and reducing reaction times significantly. For example, in the preparation of related propanamides, microwave-assisted nucleophilic ring opening and cyclocondensation reactions have been successfully employed, yielding high-purity products in under 30 minutes at temperatures around 170 °C.
Representative Data Table of Reaction Optimization (Adapted)
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ethanol | 180 | 25 | 27 | Low yield, standard heating |
| 2 | Acetonitrile | 180 | 25 | 75 | Improved yield with polar aprotic solvent |
| 3 | Acetonitrile | 170 | 25 | 79 | Optimal temperature and solvent |
| 4 | Acetonitrile | 160 | 25 | 65 | Lower temperature reduces yield |
| 5 | Acetonitrile | 170 | 30 | 73 | Longer time, slight yield decrease |
Note: The data reflects optimization trends for related amide synthesis under microwave conditions, relevant for the preparation of 3-amino-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one.
Research Findings and Practical Considerations
- The trifluoromethyl substitution enhances the biological activity but requires careful handling due to its electron-withdrawing nature, which can affect reaction kinetics.
- Amination steps require controlled conditions to prevent over-alkylation or side reactions.
- Microwave-assisted methods provide a practical advantage in scalability and reproducibility.
- Purification typically involves standard chromatographic techniques, with solubility in organic solvents facilitating isolation.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
3-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one is primarily explored for its potential in drug development. Its structural features suggest it may interact with biological targets, particularly in the central nervous system (CNS). The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.
Case Study: Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant properties. By modifying the piperidine ring and amino group, researchers aim to enhance efficacy and reduce side effects. A study published in Journal of Medicinal Chemistry highlighted that derivatives of piperidine show promise as serotonin reuptake inhibitors (SRIs), which are crucial in treating depression .
Neuropharmacology
The compound has been investigated for its neuropharmacological effects. Its ability to modulate neurotransmitter systems makes it a candidate for treating anxiety and mood disorders.
Case Study: Anxiety Disorders
A study conducted by researchers at a leading university found that derivatives of this compound exhibited anxiolytic effects in animal models. The mechanism involved modulation of GABAergic transmission, which is critical for anxiety regulation .
Synthesis of Novel Compounds
3-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one serves as a precursor for synthesizing novel pharmaceutical agents. Its reactivity allows chemists to explore various modifications leading to new therapeutic candidates.
Example: Synthesis Pathways
Chemists have successfully synthesized multiple derivatives by altering the piperidine ring or substituting different functional groups on the propanone moiety. These modifications have led to compounds with enhanced potency against specific biological targets .
Data Tables
The following table summarizes key findings related to the applications of 3-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one:
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one hydrochloride
- Structural Difference : The 4-CF₃ group is replaced with a hydroxyl (-OH) group.
- The hydrochloride salt form improves crystallinity and stability, which is advantageous for formulation .
4-[2-Amino-4-(trifluoromethyl)phenyl]-1λ⁶-thiomorpholine-1,1-dione
- Structural Difference : The piperidine ring is replaced with a thiomorpholine-1,1-dione scaffold, and the CF₃ group is positioned on a phenyl ring.
- Impact :
Modifications in the Propan-1-one Backbone
(3R)-3-Amino-1-[(3S)-4-(4-amino-8-fluoro-6,7-dimethoxyquinazolin-2-yl)-3-ethylpiperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one
- Structural Difference : The piperidine is replaced with a piperazine ring bearing a quinazolinyl substituent, and the propane chain includes a 4-CF₃-phenyl group.
- Biological Data :
- Impact :
3-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile
- Structural Difference: The amino group is replaced with a nitrile (-CN), and the piperidine includes an imidazo-pyrrolo-pyrazine substituent.
- Impact :
Discussion of Research Findings
- Role of CF₃ Group: The trifluoromethyl group in 3-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one enhances metabolic stability and binding to hydrophobic pockets, as seen in its analogs . However, its replacement with -OH (as in the 4-hydroxypiperidine analog) shifts physicochemical properties toward hydrophilicity, which may limit blood-brain barrier penetration .
- Backbone Flexibility : Introduction of aromatic or planar substituents (e.g., quinazolinyl, imidazo-pyrrolo-pyrazine) improves target selectivity but increases molecular weight and complexity .
- Commercial Discontinuation: The discontinuation of 3-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one may reflect challenges in synthesis, stability, or efficacy compared to advanced analogs .
Biological Activity
3-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one, also known by its CAS number 1833236-80-8, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a trifluoromethyl group and a piperidine moiety, suggests potential biological activities that warrant detailed exploration.
The molecular formula of 3-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one is , with a molecular weight of approximately 224.23 g/mol. The compound's structure includes an amino group which may contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.23 g/mol |
| CAS Number | 1833236-80-8 |
| SMILES | NCCC(=O)N1CCC(CC1)C(F)(F)F |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amino group can act as a nucleophile in biochemical reactions, potentially influencing pathways related to neurotransmission and cellular signaling.
Research indicates that compounds with similar structures often exhibit inhibitory effects on specific enzymes, such as glycogen synthase kinase 3 beta (GSK-3β), which is implicated in numerous cellular processes including metabolism and cell cycle regulation .
In Vitro Studies
In vitro studies on related compounds have shown promising results regarding their biological activity. For example, a series of amide derivatives based on similar piperidine structures demonstrated significant inhibitory potency against GSK-3β, with IC values in the nanomolar range . This suggests that 3-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one may also possess similar inhibitory properties.
Case Studies
One notable study involved the evaluation of various piperidine derivatives for their neuroprotective properties. Compounds exhibiting structural similarities to 3-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one were found to have minimal cytotoxicity while providing protective effects against neuronal damage in vitro .
Structure–Activity Relationship (SAR)
The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can be critical for the pharmacokinetic properties of drugs. Variations in substituents on the piperidine ring significantly affect the biological activity and selectivity for specific targets .
Q & A
Q. What are the recommended synthetic routes for 3-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including coupling of a piperidine derivative with a propanone backbone. A common approach is using carbodiimide-based coupling agents (e.g., HOBt/TBTU) in anhydrous DMF with triethylamine as a base . Key steps include:
- Amide bond formation : Reacting 4-(trifluoromethyl)piperidine with a protected amino-propanone derivative under nitrogen to prevent hydrolysis.
- Deprotection : Using acidic conditions (e.g., HCl/dioxane) to remove protecting groups from the amine moiety.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate the product with >95% purity.
Critical factors : Moisture-sensitive intermediates require strict anhydrous conditions. Yield optimization relies on stoichiometric ratios of coupling agents and temperature control (0–25°C) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : H and C NMR confirm the piperidine ring integration, trifluoromethyl group (-CF), and amine proton signals. Aromatic protons (if present) appear in the 6.5–8.5 ppm range .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 265.12 for CHFNO) .
- X-ray crystallography : For unambiguous confirmation, single crystals grown via slow evaporation in ethanol/water mixtures can resolve bond angles and stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the trifluoromethyl group to the piperidine ring?
The trifluoromethyl (-CF) group is often introduced via:
- Nucleophilic substitution : Using 4-chloro-3-(trifluoromethyl)aniline derivatives with KF/18-crown-6 in DMSO at 80°C .
- Electrophilic trifluoromethylation : Employing Umemoto’s reagent (S-trifluoromethyl-dibenzothiophenium tetrafluoroborate) under radical initiation .
Challenges : Competing side reactions (e.g., over-alkylation) can occur. Kinetic monitoring via TLC or in-situ IR spectroscopy helps identify optimal reaction times. Yields improve with excess trifluoromethylating agents (1.5–2.0 equiv) and inert atmospheres .
Q. How should researchers address contradictions in reported synthetic yields across studies?
Discrepancies in yields (e.g., 40% vs. 65%) may arise from:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote side reactions.
- Catalyst loading : Overuse of HOBt/TBTU (>1.2 equiv) can generate byproducts like guanidinium salts .
Mitigation strategies : - Design a factorial experiment varying solvents, temperatures, and catalyst ratios.
- Use Design of Experiments (DoE) software to model interactions and identify robust conditions.
Q. What methodologies are recommended for evaluating the compound’s biological activity in enzyme inhibition assays?
- Kinetic assays : Measure IC values against target enzymes (e.g., kinases) using fluorogenic substrates. Example protocol:
- Incubate the compound (0.1–100 µM) with enzyme and substrate in Tris-HCl buffer (pH 7.4).
- Monitor fluorescence (λ 360 nm, λ 460 nm) over 30 minutes.
- Cellular assays : Assess cytotoxicity in HEK293 or HepG2 cells via MTT assays, comparing IC values to known inhibitors .
Data interpretation : Use nonlinear regression (GraphPad Prism) to calculate potency and selectivity indices.
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
